![molecular formula C8H10N2O B010948 3-(Aminomethyl)benzamide CAS No. 102562-86-7](/img/structure/B10948.png)
3-(Aminomethyl)benzamide
Overview
Description
3-(Aminomethyl)benzamide , also known as benzamidomethylamine , is an organic compound with the chemical formula C₈H₁₀N₂O . It belongs to the class of benzamide derivatives and exhibits interesting properties due to its amide functional group. Benzamides find applications in various fields, including medicine, industry, and potential drug development .
Synthesis Analysis
The synthesis of 3-(Aminomethyl)benzamide involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These precursor compounds undergo condensation reactions to form the desired benzamide. The synthetic pathway typically employs triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The final product is purified and characterized using techniques such as infrared spectroscopy (IR) , ¹H nuclear magnetic resonance (NMR) , ¹³C NMR spectroscopy , and elemental analysis .
Chemical Reactions Analysis
Scientific Research Applications
Antioxidant Activity
3-(Aminomethyl)benzamide derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured through various assays, including total antioxidant capacity, free radical scavenging, and metal chelating activities . This property is significant in the development of new therapeutic agents that can protect the body from oxidative stress-related diseases.
Antibacterial Activity
Research has shown that benzamide compounds, including those with the 3-(Aminomethyl) group, exhibit antibacterial activity . They have been tested against both gram-positive and gram-negative bacteria, showing potential as new antibacterial agents. This application is crucial in the fight against antibiotic-resistant bacterial strains .
Drug Synthesis and Discovery
Benzamide derivatives are key intermediates in the synthesis of various drugs. The 3-(Aminomethyl)benzamide structure is a building block for many drug candidates, particularly in the synthesis of compounds with potential anticancer, anti-inflammatory, and analgesic properties . This makes it an important compound in medicinal chemistry and drug discovery.
Tyrosine Kinase Inhibition
Some derivatives of 3-(Aminomethyl)benzamide have been designed as potential tyrosine kinase inhibitors . These compounds can interfere with the action of enzymes that are critical for the signaling pathways involved in cell division and cancer progression. The inhibition of tyrosine kinases is a promising strategy for developing new anticancer therapies .
Anti-Tubercular Agents
The structure of 3-(Aminomethyl)benzamide has been utilized in the design and synthesis of new compounds with anti-tubercular activity. Tuberculosis remains a major global health challenge, and the development of new therapeutic agents is essential to combat the disease, especially in the face of multi-drug resistant strains .
Industrial Applications
Beyond medical applications, benzamide derivatives, including those with the 3-(Aminomethyl) group, find use in various industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture. Their role in these industries includes acting as stabilizers, intermediates in chemical syntheses, and enhancing the properties of various products .
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)benzamide is Poly ADP Ribose Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
3-(Aminomethyl)benzamide acts as an inhibitor of PARP . The structure of 3-aminobenzamide is similar to that of NAD+, a substrate of PARP . Therefore, it binds to PARP and prevents it from using up NAD+ . This inhibition of PARP activity impacts the DNA repair process, transcription control, and programmed cell death .
Biochemical Pathways
The inhibition of PARP by 3-(Aminomethyl)benzamide affects the DNA repair pathways . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . By inhibiting PARP, 3-(Aminomethyl)benzamide prevents the depletion of NAD+, thereby affecting the DNA repair process .
Result of Action
The inhibition of PARP by 3-(Aminomethyl)benzamide leads to a decrease in DNA repair, changes in transcription control, and alterations in programmed cell death . Low levels of NAD+ can deplete the amount of ATP found in the cell, which can lead to cell death .
properties
IUPAC Name |
3-(aminomethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHLWVJLJXARGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435566 | |
Record name | 3-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzamide | |
CAS RN |
102562-86-7 | |
Record name | 3-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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